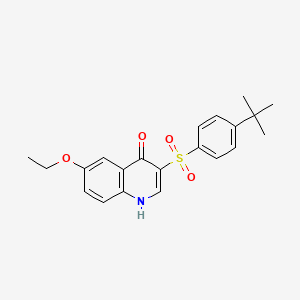

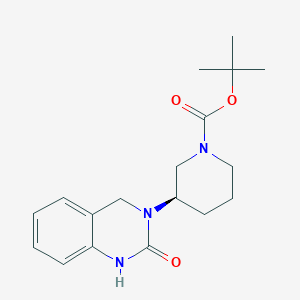

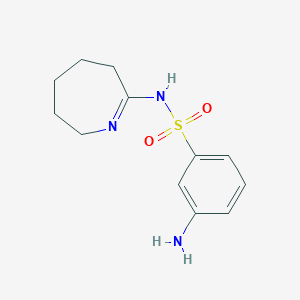

![molecular formula C18H17N3O2S B2923905 Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034576-47-9](/img/structure/B2923905.png)

Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antiestrogenic Properties

Benzo[b]thiophene derivatives have been studied for their antiestrogenic properties. One such derivative, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]-phenyl]methanone, showed a high degree of estrogen antagonism, surpassing the effectiveness of tamoxifen. This compound also demonstrated a high affinity for rat uterine cytoplasmic estrogen receptor and inhibited the growth of DMBA-induced rat mammary tumors (Jones et al., 1984).

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds using benzo[b]thiophene derivatives. One study described the synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone (Sambaiah et al., 2017).

Polymer Solar Cells Enhancement

Benzo[b]thiophene derivatives have been utilized in enhancing the efficiency of polymer solar cells. For instance, methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester solar cells showed significant efficiency enhancement (Zhou et al., 2013).

Antimicrobial Activity

New pyridine derivatives, including benzo[b]thiophene analogs, have demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel et al., 2011).

Anticancer Potential

Certain benzo[b]thiophene derivatives, such as Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone, have shown notable inhibitory effects on cancer cells, particularly HepG-2 cells. This compound exhibited an IC50 value of 3.57 µM, indicating its potential as an anticancer agent (Xu et al., 2017).

Synthesis of Fused Chromone–Pyrimidine Hybrids

Fused chromone–pyrimidine hybrids have been synthesized, involving the ANRORC reaction of 3-benzoyl chromones with benzamidines. These derivatives are part of ongoing research in the synthesis of novel compounds (Sambaiah et al., 2017).

Mécanisme D'action

Mode of Action

It is known that many compounds with similar structures interact with their targets through π–π* transitions . These interactions can lead to changes in the conformation and activity of the target molecules, which can have downstream effects on cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological activities such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The downstream effects of these activities can include changes in cell signaling, gene expression, and metabolic processes.

Pharmacokinetics

Many heterocyclic compounds, which include this compound, are known to have high chemotherapeutic values and are used in the development of novel drugs . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

It is known that benzothiophene derivatives have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Cellular Effects

The cellular effects of Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone are currently under investigation. Some benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Molecular Mechanism

Some benzothiophene derivatives have shown to have high antioxidant capacities .

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(16-11-13-5-1-2-7-15(13)24-16)21-10-3-6-14(12-21)23-18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIQNIPNTHWHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

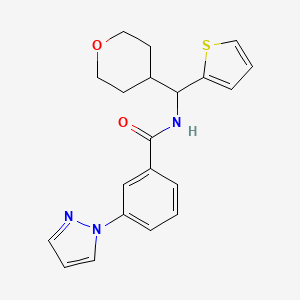

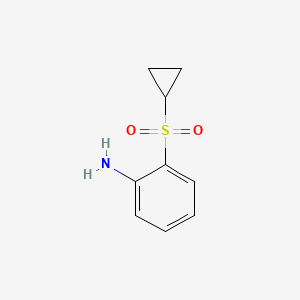

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

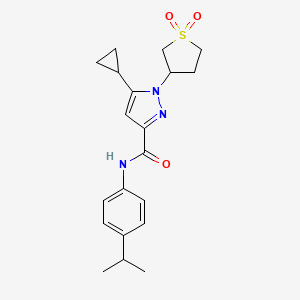

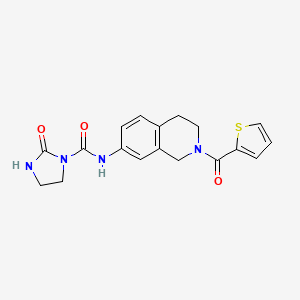

![1-(4-(Pyrrolidin-1-ylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2923826.png)

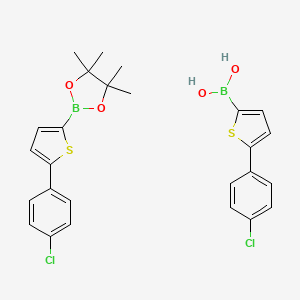

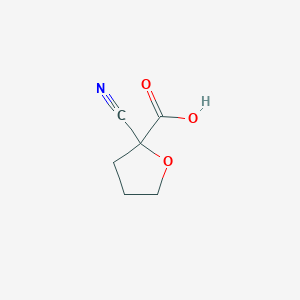

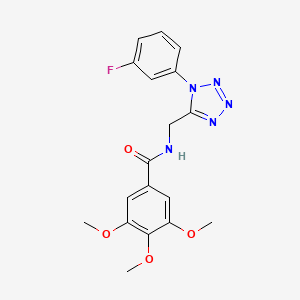

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)